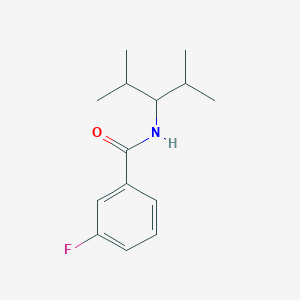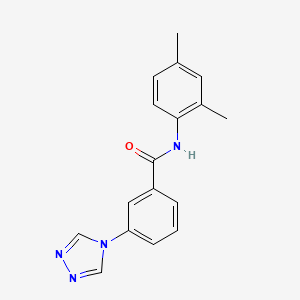![molecular formula C14H22N2O B5293497 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)
3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile, also known as MPPN, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPPN belongs to the class of nitrile-containing compounds and has been synthesized using several methods.
Mécanisme D'action
The exact mechanism of action of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile is not fully understood. However, it has been reported to act as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to increase the levels of GABA, serotonin, and norepinephrine in the brain, which may contribute to its pharmacological effects. This compound has also been reported to decrease the levels of inflammatory cytokines and oxidative stress markers, which suggest its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has several advantages for lab experiments, including its high purity and yield. Additionally, this compound has been reported to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of this compound is its limited solubility, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile. One direction is to further investigate its pharmacological properties and potential therapeutic uses. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds. Finally, the use of this compound in combination with other drugs may provide a synergistic effect and improve its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using several methods and has been studied for its use as an anticonvulsant, anxiolytic, and antidepressant. This compound has also been found to have antioxidant and anti-inflammatory properties, which suggest its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Méthodes De Synthèse
3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been synthesized using various methods, including the reaction of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-ol with cyanogen bromide, followed by treatment with triethylamine. Another method involves the reaction of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-ol with oxalyl chloride, followed by treatment with potassium cyanide. These methods have been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been studied for its potential pharmacological properties, including its use as an anticonvulsant, anxiolytic, and antidepressant. This compound has also been reported to have antinociceptive effects, which make it a potential candidate for the treatment of chronic pain. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which suggest its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(6-piperidin-1-ylhex-4-yn-2-yloxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(17-13-7-9-15)8-3-6-12-16-10-4-2-5-11-16/h14H,2,4-5,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNIDYRHUKRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5293471.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)
![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5293522.png)